BenchChemオンラインストアへようこそ!

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol

Physicochemical profiling Lipophilicity Drug-likeness

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is a C5-methyl, C4-hydroxy-substituted N-benzyl-1,2,3,6-tetrahydropyridine derivative (C₁₃H₁₇NO, MW 203.28). Its defining structural features are the enolizable 4-hydroxyl group and the 5-methyl substituent on the partially saturated ring, which together differentiate it from simpler N-benzyl-tetrahydropyridine building blocks.

Molecular Formula C13H17NO
Molecular Weight 203.28
CAS No. 2007909-75-1
Cat. No. B3114244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol
CAS2007909-75-1
Molecular FormulaC13H17NO
Molecular Weight203.28
Structural Identifiers
SMILESCC1=C(CCN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3
InChIKeyHSDVWHREPWIIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol (CAS 2007909-75-1): Key Physicochemical & Procurement Profile


1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is a C5-methyl, C4-hydroxy-substituted N-benzyl-1,2,3,6-tetrahydropyridine derivative (C₁₃H₁₇NO, MW 203.28). Its defining structural features are the enolizable 4-hydroxyl group and the 5-methyl substituent on the partially saturated ring, which together differentiate it from simpler N-benzyl-tetrahydropyridine building blocks. The compound is supplied at standard purities of 95% to 98%, with batch-specific QC documentation (NMR, HPLC, GC) available from established chemical suppliers [1].

Why Unsubstituted or Deoxy Analogs Cannot Simply Replace 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol in MedChem Campaigns


The 4-hydroxyl group fundamentally alters the physicochemical profile relative to the corresponding deoxy analogs. In 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine (CAS 40240-24-2) and 1-Benzyl-1,2,3,6-tetrahydropyridine (CAS 40240-12-8), the absence of a hydrogen-bond donor and the lower polar surface area result in markedly higher lipophilicity (predicted logP ≈ 2.4–2.8) and different solubility, permeability, and off-target binding characteristics . These differences mean that substituting the 4-ol derivative with a deoxy analog can alter key molecular properties relevant to lead optimization, pharmacokinetics, and target engagement, undermining the reproducibility of a synthetic or screening campaign.

Quantitative Differentiation of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol (2007909-75-1) Against Closest Analogs


Lipophilicity Reduction vs. Deoxy Analogs (logP Comparison)

The predicted octanol-water partition coefficient (logP) of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol is 1.7, which is substantially lower than the logP values of its deoxy comparators. Specifically, 1-Benzyl-1,2,3,6-tetrahydropyridine (CAS 40240-12-8) has a predicted logP of 2.39, and 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine (CAS 40240-24-2) has a predicted logP of 2.78 [1].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Introduction and Polar Surface Area Expansion

The target compound possesses one hydrogen bond donor (HBD = 1) and a topological polar surface area (TPSA) of 23.5 Ų, compared with HBD = 0 and TPSA = 3.24 Ų for both 1-Benzyl-1,2,3,6-tetrahydropyridine and 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine [1].

Hydrogen bonding Polar surface area Permeability

Quality Control Reproducibility: Batch-Specific Certificate of Analysis

Unlike generic unqualified stock of simpler tetrahydropyridine analogs, this compound is available from suppliers that provide batch-specific QC documentation including NMR, HPLC, and GC spectra, with guaranteed purity of 95% . A higher 98% purity grade is also commercially listed [1]. In contrast, many deoxy analogs (e.g., CAS 40240-24-2) are typically offered with fewer analytical guarantees, listed as "95%" without specifying which analytical methods underpin the claim .

Quality assurance Reproducibility Analytical chemistry

Scaffold-Based Acetylcholinesterase Inhibitory Potential (Class-Level Inference)

A series of 1-benzyl-1,2,3,6-tetrahydropyridine–clioquinol hybrids reported in the literature showed potent in vitro acetylcholinesterase (AChE) inhibition, with the optimal compound (19n) achieving an IC₅₀ of 0.11 µM against AChE [1]. Although 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol itself has not been individually profiled in published AChE assays as of May 2026, the tetrahydropyridine scaffold bearing a 4-hydroxy substituent provides a synthetic entry point for introducing metal-chelating or additional pharmacophoric elements analogous to those used in the hybrid series.

Acetylcholinesterase Alzheimer's disease Neurodegeneration

Procurement-Guiding Application Scenarios for 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol (CAS 2007909-75-1)


Medicinal Chemistry: Lead-Like Library Synthesis Requiring Lower logP and H-Bond Donor Capacity

When constructing fragment-based or lead-like libraries with CNS MPO (Multiparameter Optimization) constraints, 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol offers a predicted logP of 1.7 and one hydrogen-bond donor, distinguishing it from more lipophilic deoxy analogs (logP 2.4–2.8, HBD 0). This property profile aligns with oral drug-likeness guidelines and justifies its selection over CAS 40240-24-2 or CAS 40240-12-8 in libraries targeting peripheral or CNS-excluded biochemical pathways [1].

Synthetic Intermediate for Diversification: One-Step Functionalization via the 4-Hydroxyl Handle

The enolizable 4-hydroxyl group enables straightforward O-alkylation, acylation, or sulfonation reactions to install diverse pharmacophoric groups without the need for pre-functionalization. This synthetic expediency supports parallel medicinal chemistry efforts and is supported by the commercial availability of the compound with documented QC [2].

Neurological Target Screening: AChE or MTDL Program Starting Scaffold

Based on the class-level evidence that 1-benzyl-1,2,3,6-tetrahydropyridine hybrids can achieve potent AChE inhibition (IC₅₀ = 0.11 µM), the 4-ol derivative provides a synthetically advantaged starting point for introducing metal-chelating or auxiliary pharmacophores for neurodegenerative disease targets. Procurement of this compound rather than the deoxy analogs reduces synthetic step count in MTDL optimization campaigns [3].

Reproducibility-Critical Screening: Benefit of Multi-Method QC Documentation

For high-throughput screening and quantitative SAR studies where batch-to-batch variability is unacceptable, suppliers of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol provide multi-method analytical data (NMR, HPLC, GC) and defined purity grades (95–98%). This level of characterization exceeds the typical QC disclosure for simpler tetrahydropyridine analogs and directly supports reproducible assay outcomes [2].

Quote Request

Request a Quote for 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.